trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid
Description
trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the nitrogen and a methyl substituent at the 4-position in the trans configuration. This compound is widely utilized as an intermediate in organic synthesis, particularly in pharmaceutical research, due to its stereochemical stability and compatibility with diverse reaction conditions . Its molecular formula is C₁₁H₁₇NO₄, with a molecular weight of 243.30 g/mol (calculated from M+H⁺ = 244) . The Boc group enhances solubility in organic solvents and prevents unwanted side reactions during peptide coupling or heterocycle formation .
Properties
IUPAC Name |
(3R,4S)-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-5-6-13(7-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFPZGYNNPYYDGA-IUCAKERBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CCN(C[C@@H]1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc Protection of Piperidine Nitrogen
A common initial step is the protection of the piperidine nitrogen with a tert-butoxycarbonyl group to prevent unwanted side reactions during subsequent transformations.
- Procedure: The piperidine derivative is suspended in dichloromethane (DCM) and cooled to 0 °C. Triethylamine is added as a base, followed by the dropwise addition of Boc anhydride. The reaction mixture is stirred at room temperature for 16 hours.
- Workup: Addition of water, separation of organic layer, washing with brine, drying over sodium sulfate, and concentration under reduced pressure.
- Purification: Column chromatography using 2% methanol in chloroform as eluent.
- Yield: Approximately 99% of the N-Boc protected intermediate is obtained as a colorless liquid.
Introduction of the Methyl Group and Carboxyl Functionalization
Several methods exist to introduce the methyl group at the 4-position and the carboxylic acid at the 3-position with trans stereochemistry:
Methylation via Iodomethane: Potassium carbonate and iodomethane are added to a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid in DMF. The mixture is stirred at room temperature for 3 hours, followed by aqueous workup and extraction. Purification by column chromatography yields the methylated product.
Esterification and Hydrolysis: The carboxylic acid can be converted to its methyl ester using trimethylsilyl diazomethane in acetonitrile/methanol at 0 °C, then stirred at room temperature for 3 hours. Subsequent hydrolysis with lithium hydroxide or sodium hydroxide in aqueous THF or ethanol at elevated temperatures (25–70 °C) yields the free acid with high yield (up to 93–100%).
Stereoselective Synthesis of trans Isomer
- High Stereoselectivity Method: A patented method describes the preparation of (3S,4R)-3-amido-4-methyl piperidine-1-tert-butyl carboxylate with high stereoselectivity and enantiomeric excess. This method addresses issues of long synthetic routes and poor stereoselectivity by optimizing reaction conditions and intermediates to favor the trans configuration.
Conversion to Target Compound
- After obtaining the Boc-protected methylated piperidine intermediate, hydrolysis of the ester group under basic conditions (LiOH or NaOH) followed by acidification yields the trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid.
- The stereochemical integrity is maintained throughout the process by controlling reaction conditions and purification steps.
| Step | Reaction Conditions | Reagents | Yield (%) | Notes |
|---|---|---|---|---|
| Boc Protection | DCM, 0 °C to RT, 16 h | Boc anhydride, triethylamine | 99 | Purification by silica gel chromatography |
| Methylation | DMF, RT, 3 h | K2CO3, Iodomethane | Not specified | Followed by aqueous workup and chromatography |
| Esterification | Acetonitrile/MeOH, 0 °C to RT, 3 h | Trimethylsilyl diazomethane | 90 | Column chromatography purification |
| Hydrolysis | THF/H2O or EtOH, 25–70 °C, 3–6 h | LiOH·H2O or NaOH | 93–100 | Acidification to pH 1 to isolate acid |
| Stereoselective Synthesis | Various optimized conditions | Patented methods | High ee value | Ensures trans stereochemistry |
- The use of Boc protection is critical to maintain amine functionality stability during methylation and esterification steps.
- Methylation using iodomethane and potassium carbonate in DMF is effective for introducing the methyl substituent without racemization.
- Hydrolysis conditions using lithium hydroxide monohydrate in tetrahydrofuran/water mixtures at 70 °C for 6 hours provide high yields and purity.
- Patented stereoselective methods improve enantiomeric excess and reduce synthetic steps, enhancing overall efficiency and selectivity.
The preparation of this compound involves a sequence of protection, methylation, esterification, and hydrolysis steps carefully designed to preserve stereochemical integrity and achieve high purity and yield. Advances in stereoselective synthesis methods have further optimized the process, making this compound accessible for pharmaceutical and synthetic applications. The combination of classical organic synthesis techniques with modern stereoselective strategies ensures the production of this important building block with consistent quality.
Chemical Reactions Analysis
Types of Reactions: trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The Boc protecting group can be selectively removed under acidic conditions, allowing for further functionalization of the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: The Boc group can be removed using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in organic solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions typically result in the deprotected amine derivative .
Scientific Research Applications
Chemical Properties and Structure
The compound has the following characteristics:
- Molecular Formula : CHN
- CAS Number : 1271810-25-3
- Molecular Weight : 229.30 g/mol
The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility, making it suitable for various chemical reactions and biological applications.
Synthetic Applications
- Building Block in Organic Synthesis :
- Peptide Synthesis :
- Drug Development :
Biological Activities
- Antimicrobial Properties :
- CNS Activity :
- Anticancer Activity :
Case Study 1: Synthesis of Piperidine Derivatives
A study focused on synthesizing a series of piperidine derivatives using Boc-4-methylpiperidine as a starting material. The derivatives were tested for their analgesic properties, revealing that modifications at specific positions significantly enhanced efficacy compared to the parent compound.
Case Study 2: Antimicrobial Testing
Another investigation evaluated the antimicrobial efficacy of Boc-4-methylpiperidine derivatives against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity, particularly against Staphylococcus aureus, highlighting its potential as an antibiotic scaffold.
Mechanism of Action
The mechanism of action of trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid primarily involves its role as a protecting group for amine functionalities. The Boc group stabilizes the amine, preventing unwanted reactions during synthesis. Upon deprotection, the free amine can participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized.
Comparison with Similar Compounds
Methyl vs. Phenyl Substituents
- (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic acid (CAS 652971-20-5) replaces the methyl group with a phenyl ring at position 4. The phenyl group increases molecular weight (305.37 g/mol vs. 243.30 g/mol) and lipophilicity (logP ~2.5 vs. ~1.8), impacting membrane permeability in drug design .
Fluorinated Derivatives
- trans-1-(tert-Butoxycarbonyl)-3-fluoropiperidine-4-carboxylic acid (CAS 1903422-62-7) introduces a fluorine atom at position 3. Fluorination increases electronegativity near the carboxylic acid, lowering its pKa (estimated ~3.5 vs. ~4.2 for non-fluorinated analogs) and enhancing hydrogen-bonding capacity . This modification is advantageous in medicinal chemistry for improving metabolic stability .
Positional Isomerism
- trans-1-(tert-Butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid (CAS 1414958-09-0) shifts the methyl group to position 3. This positional change alters conformational flexibility , as the 3-methyl group imposes greater steric strain on the piperidine chair conformation compared to the 4-methyl analog. This affects binding affinity in receptor-targeted applications .
Ring Size and Heterocycle Variations
Piperidine vs. Pyrrolidine Derivatives
- trans-1-(tert-Butoxycarbonyl)-4-(3,5-difluorophenyl)pyrrolidine-3-carboxylic acid (CAS 1329835-75-7) replaces the six-membered piperidine ring with a five-membered pyrrolidine. The smaller ring increases ring strain , raising the energy barrier for conformational changes. Pyrrolidine derivatives exhibit faster metabolic clearance due to reduced steric shielding of functional groups .
Biological Activity
trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid, also known by its CAS number 1414958-09-0, is a chiral compound that plays a significant role in organic synthesis and medicinal chemistry. This compound is characterized by its piperidine ring structure and the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly utilized in the protection of amine functionalities during chemical reactions. Its unique structure allows it to serve as an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
- Molecular Formula : C₁₂H₂₁NO₄
- Molecular Weight : 243.30 g/mol
- CAS Number : 1414958-09-0
Synthesis
The synthesis of this compound typically involves:
- Starting Material : 3-methylpiperidine.
- Protection : The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
- Carboxylation : The Boc-protected intermediate undergoes carboxylation with carbon dioxide in the presence of sodium hydride.
This synthetic route highlights the compound's utility as an intermediate for further functionalization in drug development.
The biological activity of this compound is primarily attributed to its ability to act as a prodrug. The Boc group can be removed in vivo to release the active amine, allowing interaction with various molecular targets such as enzymes or receptors, thereby modulating their activity and leading to therapeutic effects .
Applications in Research
- Enzyme Inhibitors : The compound is utilized in studies focusing on enzyme-substrate interactions, particularly in designing enzyme inhibitors that can modulate biological pathways.
- Peptide Design : It serves as a rigid backbone for designing metal-ligating peptides, enhancing biological activities and protease resistance both in vitro and in vivo .
- Drug Development : Its chiral nature makes it valuable for asymmetric synthesis, contributing to the development of enantiomerically pure pharmaceuticals targeting neurological and cardiovascular conditions .
Study on Peptide Stabilization
In a study exploring intramolecular side-chain metal ligation, this compound was employed to design a 310-helical peptide with enhanced stability and biological activity. The incorporation of this compound allowed for improved protease resistance and potential therapeutic applications .
Synthesis and Biological Testing
Another research effort focused on synthesizing derivatives of this compound, which were tested for their biological activity against specific enzyme targets. Results indicated that modifications to the piperidine ring significantly influenced the inhibitory potency against certain enzymes, underscoring the compound's versatility as a pharmacological agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Applications |
|---|---|---|---|
| This compound | Structure | Prodrug; enzyme inhibitor | Drug synthesis; peptide design |
| (3R,4S)-1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxylic acid methyl ester | Similar | Varies | Intermediate for pharmaceuticals |
| (3R,4S)-1-(tert-butoxycarbonyl)-3-methylpiperidine-4-carboxamide | Similar | Varies | Used in similar applications but with different pharmacokinetics |
Q & A
Basic: What are the key synthetic challenges in achieving stereochemical purity of trans-1-(tert-Butoxycarbonyl)-4-methylpiperidine-3-carboxylic acid, and how can reaction conditions be optimized?
Answer:
The synthesis of the trans isomer often competes with cis isomer formation due to epimerization during saponification or acidic workup. For example, in analogous piperidine systems, direct saponification of esters using NaOH in ethanol at 70°C resulted in a 66% combined yield of inseparable cis/trans isomers, alongside partial loss of protecting groups like TBDMS . To minimize epimerization:
- Use milder bases (e.g., LiOH) in polar aprotic solvents (e.g., THF/water mixtures).
- Optimize reaction time and temperature to reduce equilibration between stereoisomers.
- Employ protecting groups resistant to acidic/basic conditions (e.g., Boc instead of TBDMS) .
Advanced: How can researchers resolve cis/trans isomer mixtures of Boc-protected piperidine carboxylic acids, and what analytical techniques confirm stereochemical purity?
Answer:
Separation Methods:
- Flash column chromatography using gradient elution (e.g., hexane/ethyl acetate with 1–5% acetic acid) effectively resolves cis/trans isomers .
- Preparative HPLC with chiral stationary phases (e.g., amylose-based columns) can achieve baseline separation.
Analytical Confirmation:
- NMR Spectroscopy : Key trans-configuration signatures include distinct coupling constants (e.g., J = 10–12 Hz for axial-equatorial proton coupling in piperidine) and chemical shifts (e.g., δ 3.0–4.5 ppm for Boc-protected NH and carboxyl protons) .
- HRMS : High-resolution mass spectrometry confirms molecular integrity (e.g., [M+Na]+ calculated for C17H33O5NNaSi: 382.2020; observed: 382.2024) .
- X-ray Crystallography : Definitive stereochemical assignment via SHELX-refined crystal structures .
Basic: What role does the tert-butoxycarbonyl (Boc) group play in stabilizing piperidine derivatives during synthesis?
Answer:
The Boc group:
- Protects the piperidine nitrogen from undesired nucleophilic reactions or oxidation.
- Enhances solubility in organic solvents, facilitating purification.
- Can be selectively removed under acidic conditions (e.g., TFA or HCl/dioxane) without affecting acid-sensitive functional groups .
Advanced: What strategies mitigate protecting group loss (e.g., TBDMS) during the synthesis of trans-1-Boc-4-methylpiperidine-3-carboxylic acid?
Answer:
- Alternative Protecting Groups : Replace TBDMS with acid-stable groups like Boc or Fmoc, which withstand saponification conditions .
- Modified Workup Protocols : Neutralize reaction mixtures before acidic workup to minimize premature deprotection.
- Low-Temperature Quenching : Rapid cooling after saponification reduces side reactions .
Basic: How can researchers verify the stability of trans-1-Boc-4-methylpiperidine-3-carboxylic acid under storage conditions?
Answer:
- Accelerated Stability Studies : Store samples at 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
- Spectroscopic Monitoring : Track Boc group integrity using FT-IR (C=O stretch at ~1680 cm⁻¹) and ¹H NMR (tert-butyl protons at δ 1.4 ppm) .
Advanced: What computational or experimental methods predict the physicochemical properties (e.g., logP, pKa) of trans-1-Boc-4-methylpiperidine-3-carboxylic acid?
Answer:
- Computational Tools : Use software like MarvinSketch or ACD/Labs to calculate logP (estimated ~1.8) and pKa (carboxylic acid: ~4.5; Boc-protected amine: non-basic) .
- Experimental Validation :
- Potentiometric Titration : Determine pKa values in water/THF mixtures.
- Shake-Flask Method : Measure partition coefficients (logP) between octanol and buffer .
Basic: What are the critical parameters for scaling up the synthesis of trans-1-Boc-4-methylpiperidine-3-carboxylic acid while maintaining stereochemical fidelity?
Answer:
- Reaction Kinetics : Ensure consistent temperature control (±2°C) during saponification to prevent epimerization.
- Purification Scalability : Transition from flash chromatography to centrifugal partition chromatography (CPC) for larger batches.
- In-Process Analytics : Use inline FT-IR or Raman spectroscopy to monitor reaction progression .
Advanced: How does the trans configuration influence the compound’s applicability in medicinal chemistry (e.g., receptor binding, solubility)?
Answer:
While direct evidence for this compound is limited, analogous trans-Boc-piperidine derivatives exhibit:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
